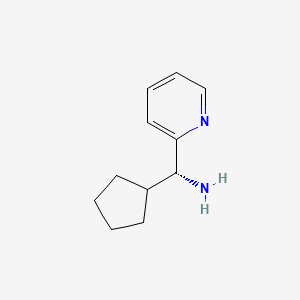

(R)-cyclopentyl(pyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(R)-cyclopentyl(pyridin-2-yl)methanamine |

InChI |

InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2/t11-/m1/s1 |

InChI Key |

VRSXRUYHYMYXKO-LLVKDONJSA-N |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=CC=N2)N |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for R Cyclopentyl Pyridin 2 Yl Methanamine

Asymmetric Synthesis Approaches

The direct synthesis of the (R)-enantiomer of cyclopentyl(pyridin-2-yl)methanamine (B3088192) in high enantiomeric purity necessitates the use of asymmetric methodologies. These strategies introduce chirality during the reaction sequence, thereby avoiding the formation of a racemic mixture and the subsequent need for separation. The principal approaches include the use of chiral auxiliaries, chiral catalysts, and biocatalysts.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a foundational strategy in asymmetric synthesis. wikipedia.orgresearchgate.net This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of (R)-cyclopentyl(pyridin-2-yl)methanamine, a plausible route would involve the attachment of a chiral auxiliary to a precursor molecule. While specific examples for this exact compound are not prevalent in published literature, the synthesis can be conceptualized using well-established auxiliaries such as Evans oxazolidinones or pseudoephedrine amides. nih.gov

A hypothetical pathway could start with 2-cyclopentanecarbonylpyridine. This ketone could be converted to a chiral enamine or imine derivative using a chiral amine auxiliary like (R)- or (S)-1-phenylethylamine. Subsequent diastereoselective reduction of the C=N bond, directed by the chiral auxiliary, would yield a diastereomeric mixture of amines. Chromatographic separation of the desired diastereomer followed by cleavage of the auxiliary (e.g., by hydrogenolysis) would afford the target (R)-amine. The success of this approach hinges on the ability of the auxiliary to effectively control the facial selectivity of the reducing agent's approach to the imine double bond.

Table 1: Representative Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application | Cleavage Method |

|---|---|---|

| (R)-1-Phenylethylamine | Formation of chiral imines from ketones | Hydrogenolysis |

| Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions | Hydrolysis, Reductive Cleavage |

| (1R,2R)-Pseudoephedrine | Asymmetric alkylation of amide enolates | Hydrolysis, Reduction |

Chiral Catalyst-Enabled Asymmetric Transformations

The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically pure product. Metal-catalyzed and organocatalytic methods are the two main pillars of this strategy.

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors like imines or enamines. nih.gov The key to this technology is the use of a transition metal (commonly rhodium, ruthenium, or iridium) complexed with a chiral ligand.

The logical precursor for the synthesis of this compound via this route is N-(cyclopentyl(pyridin-2-yl)methylene)amine or a related imine. This ketimine can be prepared by the condensation of cyclopentyl pyridin-2-yl ketone with ammonia (B1221849) or an appropriate nitrogen source. The subsequent asymmetric hydrogenation of the C=N bond is catalyzed by a chiral metal complex. The choice of metal and ligand is crucial for achieving high enantioselectivity. researchgate.net For instance, ruthenium complexes with chiral diphosphine ligands like BINAP, or iridium complexes with ligands such as those based on a phosphine-oxazoline backbone, have proven effective for the asymmetric reduction of various ketimines. nih.gov

Table 2: Illustrative Data for Asymmetric Hydrogenation of Analogous Pyridyl Ketimines

| Catalyst/Ligand System | Substrate | H₂ Pressure (bar) | Solvent | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | N-(1-(pyridin-2-yl)ethylidene)aniline | 50 | Methanol (B129727) | 25 | >99 | 95 (R) |

| RuCl₂((R)-BINAP)n | N-(phenyl(pyridin-2-yl)methylene)benzylamine | 80 | Ethanol (B145695) | 50 | 98 | 92 (R) |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral amines, methods like asymmetric transfer hydrogenation of imines using Hantzsch esters as the hydrogen source, catalyzed by a chiral Brønsted acid like a phosphoric acid derivative, have been developed.

In the context of synthesizing this compound, this would involve the reduction of the corresponding ketimine. A chiral phosphoric acid catalyst would protonate the imine, forming a chiral ion pair with its conjugate base. This chiral environment would then direct the hydride transfer from the Hantzsch ester to one face of the imine, leading to the formation of the desired (R)-enantiomer. While highly effective for many substrates, the application of this methodology to pyridyl-containing ketimines can sometimes be challenging due to potential catalyst inhibition by the basic pyridine (B92270) nitrogen.

Biocatalytic Routes via Enzyme-Mediated Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. worktribe.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite enantio- and regioselectivity. The two main classes of enzymes used for this purpose are transaminases (TAs) and imine reductases (IREDs). nih.gov

A biocatalytic route to this compound would typically start from cyclopentyl pyridin-2-yl ketone.

Transaminases (TAs): An (R)-selective transaminase could be used to catalyze the asymmetric amination of the ketone. In this reaction, an amine donor, such as isopropylamine (B41738) or alanine, provides the amino group. The reaction equilibrium can be challenging but can be driven to completion by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone). researchgate.net

Imine Reductases (IREDs): Alternatively, the ketone can be reacted with an amine source (like ammonia or an alkylamine) to form the imine in situ, which is then asymmetrically reduced by an (R)-selective IRED. nih.gov This reaction requires a nicotinamide (B372718) cofactor (NAD(P)H), which is typically regenerated in the reaction vessel using a secondary enzyme system (e.g., glucose dehydrogenase and glucose).

The screening of enzyme libraries is a common practice to identify a biocatalyst with high activity and selectivity for a specific substrate.

Table 3: Potential Biocatalytic Synthesis of this compound

| Enzyme Type | Substrate | Amine Donor | Cofactor System | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-Transaminase | Cyclopentyl pyridin-2-yl ketone | Isopropylamine | PLP | >95 | >99 |

Note: This data is projected based on the performance of modern engineered enzymes on analogous ketone substrates.

Stereoselective Resolution Techniques for Enantiopurification

When a chiral compound is synthesized as a racemic mixture, a resolution process is required to separate the two enantiomers. Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for amines. wikipedia.org

This technique involves reacting the racemic cyclopentyl(pyridin-2-yl)methanamine with a single enantiomer of a chiral acid, known as a resolving agent. openstax.org Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The reaction produces a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid).

Diastereomers have different physical properties, including solubility. rsc.org By carefully selecting the resolving agent and the crystallization solvent, it is often possible to induce the selective crystallization of one of the diastereomeric salts, while the other remains in solution. The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base neutralizes the acid, liberating the enantiomerically pure this compound. The resolving agent can often be recovered and reused.

Table 4: Hypothetical Classical Resolution of (±)-cyclopentyl(pyridin-2-yl)methanamine

| Resolving Agent | Solvent | Isolated Diastereomeric Salt | Yield of Diastereomer (%) | ee of Recovered Amine (%) |

|---|---|---|---|---|

| L-(+)-Tartaric Acid | Ethanol/Water | (R)-amine·L-tartrate | 40-45 | >98 |

| (R)-(-)-Mandelic Acid | Isopropanol | (R)-amine·(R)-mandelate | 35-40 | >99 |

Note: This data is representative and illustrates the expected outcome of a successful classical resolution.

Diastereomeric Salt Formation and Crystallization

The resolution of a racemic mixture of cyclopentyl(pyridin-2-yl)methanamine represents a classical and robust method for isolating the desired (R)-enantiomer. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

The fundamental principle is that diastereomers possess different physical properties, most notably solubility. mdpi.com This difference allows for their separation by fractional crystallization. For a basic compound like cyclopentyl(pyridin-2-yl)methanamine, common resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid.

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble salt in the mother liquor. The selection of the solvent is crucial, as it significantly impacts the solubility difference between the diastereomeric salts. A screening of various solvents (e.g., ethanol, methanol, isopropanol, or aqueous mixtures) is often necessary to optimize both the yield and the diastereomeric excess of the crystallized salt. researchgate.net After separation by filtration, the desired enantiomer is liberated from the diastereomeric salt by treatment with a base, which neutralizes the resolving acid. The resolving agent can then often be recovered and reused. The success of this method hinges on the careful selection of the resolving agent and crystallization conditions to maximize the solubility difference and achieve high enantiomeric purity. rsc.org

Table 1: Representative Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

This table lists common resolving agents used for the separation of racemic amines; specific application to cyclopentyl(pyridin-2-yl)methanamine would require experimental validation.

Chiral Chromatography-Based Resolution

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For the resolution of cyclopentyl(pyridin-2-yl)methanamine, both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are applicable.

SFC has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its advantages of high speed, reduced solvent consumption, and lower backpressure compared to HPLC. dicp.ac.cn The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol or ethanol.

The selection of the CSP is the most critical parameter. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for a broad range of chiral compounds, including amines. researchgate.net Method development involves screening a set of columns with different CSPs and various mobile phase compositions to find the optimal conditions for baseline separation. smolecule.com Factors such as the choice of modifier, additives (acids or bases to improve peak shape), temperature, and backpressure are optimized to maximize resolution and throughput. researchgate.net

Table 2: Common Parameters for Chiral SFC Method Development

| Parameter | Typical Variables | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (Amylose, Cellulose derivatives) | Induce differential interaction with enantiomers |

| Modifier | Methanol, Ethanol, Isopropanol | Adjust solvent strength and selectivity |

| Additive | Trifluoroacetic Acid (TFA), Diethylamine (B46881) (DEA) | Improve peak shape and efficiency |

| Temperature | 25 - 40 °C | Affect kinetics and thermodynamics of separation |

This table outlines general parameters for developing a chiral SFC separation method; specific values would need to be determined experimentally for cyclopentyl(pyridin-2-yl)methanamine.

Reaction Condition Optimization for Stereoselectivity and Yield

Direct asymmetric synthesis offers a more elegant and potentially more efficient route to this compound, as it avoids the loss of 50% of the material inherent in classical resolution. A common strategy is the asymmetric hydrogenation of a prochiral imine precursor, cyclopentyl(pyridin-2-yl)methanimine. This transformation requires a chiral catalyst to control the stereochemical outcome. The optimization of reaction conditions is paramount to achieving high yield and high enantioselectivity (ee).

Solvent Effects on Enantioselectivity

The choice of solvent can have a profound impact on the enantioselectivity of a catalytic asymmetric reaction. The solvent can influence the conformation of the catalyst-substrate complex, the solubility of reactants and intermediates, and the stability of the transition states leading to the two different enantiomers. In the asymmetric synthesis of chiral pyridines, solvents such as dichloromethane (B109758) (DCM), diethyl ether (Et₂O), and toluene (B28343) have been shown to be effective, often providing excellent enantiomeric excesses. nih.gov In some catalytic systems, a change in solvent polarity can dramatically alter or even reverse the enantioselectivity. researchgate.net Therefore, a systematic screening of a range of solvents with varying polarities and coordinating abilities is a standard step in optimizing an asymmetric synthesis.

Table 3: Representative Solvents for Asymmetric Transformations

| Solvent | Polarity | Potential Role |

|---|---|---|

| Dichloromethane (DCM) | Polar Aprotic | General purpose, good solubility for many catalysts |

| Toluene | Nonpolar | Can favor specific catalyst conformations |

| Tetrahydrofuran (THF) | Polar Aprotic | Coordinating solvent, can interact with catalyst |

This table provides examples of solvents often screened during the optimization of asymmetric reactions. The optimal solvent for the synthesis of this compound would need to be identified experimentally.

Temperature and Pressure Influences on Asymmetric Induction

Temperature is a critical variable in controlling the stereochemical outcome of a reaction. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower energy barrier. For example, in a related synthesis of a chiral pyridine, decreasing the reaction temperature from room temperature to -78 °C resulted in a significant increase in enantiomeric excess from 79% to 94%. nih.gov

For asymmetric hydrogenations, pressure is another key parameter. The pressure of hydrogen gas affects the reaction rate and, in some cases, the enantioselectivity. Optimal pressures, often in the range of 10 to 50 bar, are typically determined empirically to ensure efficient conversion without compromising the stereochemical control. mdpi.comnih.gov

Catalyst Loading and Ligand Design in Asymmetric Transformations

The heart of an asymmetric catalytic process is the chiral catalyst, which is typically composed of a metal center and a chiral ligand. For the asymmetric hydrogenation of imines, transition metals like rhodium (Rh) and iridium (Ir) are commonly used. mdpi.comrsc.org The chiral ligand, which binds to the metal, creates the chiral environment that directs the stereochemical course of the reaction.

Ligand design is a field of intense research. For pyridyl-containing substrates, ligands such as chiral diphosphines or phosphine-oxazolines have proven effective. nih.gov The electronic and steric properties of the ligand must be carefully tuned to match the specific substrate. A screening of a library of ligands is often the first step in developing a new asymmetric transformation.

Catalyst loading, the amount of catalyst used relative to the substrate, is also optimized. While higher catalyst loading may increase reaction rates, the goal is to use the minimum amount possible for economic and environmental reasons, without sacrificing yield or enantioselectivity. In some highly efficient systems, catalyst loadings as low as 0.2 mol% have been shown to provide high conversion and excellent enantioselectivity. mdpi.com

Table 4: Key Components in Asymmetric Hydrogenation Catalyst Systems

| Component | Example | Role |

|---|---|---|

| Metal Precursor | [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂ | The active metal center for hydrogenation |

| Chiral Ligand | BINAP, DuPhos, Josiphos, PyrOx | Creates the chiral environment, controls enantioselectivity |

This table lists typical components of catalyst systems used in asymmetric hydrogenation. The specific combination for synthesizing this compound would require dedicated research and development.

Stereochemical Investigations of R Cyclopentyl Pyridin 2 Yl Methanamine

Configurational Stability and Stereoisomerism

(R)-cyclopentyl(pyridin-2-yl)methanamine possesses a single stereocenter at the carbon atom connecting the cyclopentyl and pyridin-2-yl moieties, giving rise to a pair of enantiomers: this compound and (S)-cyclopentyl(pyridin-2-yl)methanamine. The configurational stability of the (R)-enantiomer is crucial for its potential applications, as the loss of stereochemical integrity through racemization would yield an equimolar mixture of both enantiomers, potentially altering its desired properties.

The stability of the chiral center is largely dependent on the energy barrier to inversion. For a primary amine like this compound, the chiral center is a carbon atom, and inversion would require the breaking and reforming of a covalent bond, a high-energy process under normal conditions. Therefore, the compound is expected to be configurationally stable. Factors that could potentially compromise this stability include elevated temperatures, extreme pH conditions, or the presence of specific catalysts that could facilitate racemization.

A detailed study on the configurational stability would involve subjecting the enantiomerically pure compound to various conditions and monitoring its optical purity over time using techniques like chiral chromatography. The results of such a study could be presented in a data table, as hypothetically illustrated below.

Hypothetical Data Table: Configurational Stability of this compound under Various Conditions

| Condition | Duration (hours) | Enantiomeric Excess (%) |

| 25°C, pH 7 | 24 | >99 |

| 25°C, pH 2 | 24 | >99 |

| 25°C, pH 12 | 24 | >99 |

| 80°C, pH 7 | 24 | 95 |

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data has been found.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule is a fundamental aspect of stereochemistry. For this compound, this would involve unequivocally assigning the spatial arrangement of the atoms around the chiral center as 'R' according to the Cahn-Ingold-Prelog priority rules.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure.

The determination of the absolute configuration of this compound using VCD would involve the following steps:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of the compound would be recorded.

Quantum Chemical Calculations: The theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated using computational methods such as Density Functional Theory (DFT).

Comparison and Assignment: The experimental spectrum would be compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration.

No published VCD studies for this compound have been identified.

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid. To apply this method to an amine, it is often necessary to form a crystalline salt with a chiral acid of known absolute configuration, creating a pair of diastereomers.

The process for determining the absolute configuration of this compound via X-ray crystallography would entail:

Salt Formation: Reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.

Crystallization and Separation: Separating the diastereomeric salts based on differences in their solubility.

X-ray Diffraction Analysis: Analyzing a single crystal of one of the diastereomeric salts by X-ray diffraction. The resulting crystallographic data would reveal the absolute configuration of both the cation (the amine) and the anion (the chiral acid).

There are no reports of the single-crystal X-ray structure of a salt of this compound in the scientific literature.

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

The three-dimensional structure of (R)-cyclopentyl(pyridin-2-yl)methanamine is not rigid. The presence of single bonds allows for rotation of the cyclopentyl and pyridin-2-yl groups relative to the central methanamine bridge. Conformational analysis is therefore essential to identify the most stable, low-energy arrangements of the molecule, which are the most likely to be present under normal conditions.

To explore the potential energy surface of this compound, computational chemists employ conformational search algorithms. These methods systematically or randomly alter the rotatable bonds (dihedral angles) of the molecule to generate a wide range of possible three-dimensional structures. Common algorithms include systematic grid searches, Monte Carlo methods, and molecular dynamics simulations.

Each generated conformation is then subjected to energy minimization. This process adjusts the bond lengths, bond angles, and dihedral angles to find the nearest local minimum on the potential energy surface. Quantum mechanical methods, particularly Density Functional Theory (DFT), are often used for accurate energy minimization. springernature.com A popular and effective functional for such organic molecules is B3LYP, often paired with a basis set like 6-31+G** to provide a good balance of accuracy and computational cost. researchgate.netnih.gov This process results in a collection of stable conformers, each with a calculated relative energy.

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C-C bond connecting the cyclopentyl ring to the chiral carbon, and the C-C bond linking the chiral carbon to the pyridine (B92270) ring. The relative orientation of the bulky cyclopentyl group, the pyridine ring, and the amine group's lone pair dictates the stability of each conformer.

Computational studies on similar pyridin-2-yl derivatives have shown that intramolecular interactions, such as hydrogen bonds between the amine proton and the pyridine nitrogen, can significantly influence conformational preference. researchgate.netnih.gov For this compound, a conformational search would likely identify several low-energy structures. The stability of these conformers is governed by a balance of steric hindrance and favorable weak interactions.

Below is a table representing hypothetical data from a conformational analysis, illustrating the types of results obtained from such a study. The dihedral angle τ1 could represent the N-C-C-Pyridine torsion, and τ2 the N-C-C-Cyclopentyl torsion.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Conf-1 | -65.8 | 178.5 | 0.00 | 65.1 |

| Conf-2 | 68.2 | -175.3 | 0.25 | 25.5 |

| Conf-3 | 175.1 | 60.1 | 1.50 | 9.4 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. Methods like DFT are used to calculate various electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions. The LUMO is the innermost empty orbital and acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and potentially the π-system of the pyridine ring, indicating these are the most nucleophilic sites. The LUMO is likely distributed over the electron-deficient pyridine ring, highlighting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive. irjweb.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of Chemical Reactivity and Stability |

From these energies, global reactivity descriptors can be calculated to quantify chemical behavior.

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.40 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.36 eV |

The distribution of electrons in a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. nih.gov These maps plot the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the amine group's hydrogen atoms would exhibit a positive potential, making them potential sites for hydrogen bonding. The cyclopentyl group, being a nonpolar alkyl group, would show a relatively neutral potential (green). This analysis helps predict how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Computational Insights into Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. rsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction.

For this compound, computational studies could investigate several potential reactions. For instance, the nucleophilic character of the primary amine could be studied in reactions like acylation or alkylation. DFT calculations could model the approach of an electrophile, locate the transition state for the bond-forming step, and determine the reaction's energy barrier. Similarly, reactions involving the pyridine ring, such as electrophilic substitution (which would be disfavored due to the ring's electron-deficient nature) or reactions at the nitrogen atom (e.g., N-oxide formation), could be modeled. These computational studies provide a detailed, step-by-step understanding of the reaction, including the geometries of intermediates and transition states, which is often difficult to obtain through experimental means alone. mdpi.com

Ligand-Protein/Metal Interaction Modeling

The pyridin-2-yl-methanamine scaffold is a common motif in ligands for both proteins and metal ions. Computational modeling is essential for understanding these interactions and for the rational design of new molecules with specific binding properties.

For ligand-protein interactions, molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein target. researchgate.netnih.gov Docking simulations place the ligand in the binding site of the protein and score the different poses based on a scoring function that approximates the binding free energy. researchgate.net For example, docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol have shown its potential to bind efficiently to the protein surface through hydrogen bonding. researchgate.net Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to calculate binding free energies more accurately. nih.gov

In the context of metal coordination, pyridinylmethylamine derivatives are known to act as bidentate or polydentate ligands. researchgate.net DFT calculations can be used to model the geometry of the resulting metal complexes and to understand the nature of the metal-ligand bonding. researchgate.net For example, computational studies on pyridinylimine and pyridinylmethylamine derivatives have been used to understand their structural moieties and the effects of metal binding. researchgate.net These studies are crucial for the development of new metal-based catalysts and therapeutics. tcu.edunih.gov

Table 3: Predicted Binding Affinities of this compound to Various Protein Targets (Hypothetical)

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Asp184, Lys72 |

| Protease B | -7.9 | Gly121, Ser195 |

| Receptor C | -9.1 | Tyr100, Phe258 |

Note: The data in this table is hypothetical and for illustrative purposes only.

R Cyclopentyl Pyridin 2 Yl Methanamine As a Chiral Ligand in Coordination Chemistry

Design Principles for Chiral Amine Ligands

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. The goal is to create a ligand that, when coordinated to a metal, forms a chiral environment that selectively favors the formation of one enantiomer of a product over the other. nih.gov Several key principles guide the design of chiral amine ligands like (R)-cyclopentyl(pyridin-2-yl)methanamine.

Introduction of a Stereocenter: The most direct method for inducing chirality is the incorporation of a stereogenic center. In this compound, the carbon atom bonded to the cyclopentyl group, the pyridin-2-ylmethyl group, and the amine group is an (R)-configured stereocenter. This chiral center dictates the spatial arrangement of the substituents, creating a fixed, asymmetric environment.

Steric Influence: The size and shape of the groups attached to the chiral backbone are critical. The cyclopentyl group in the ligand serves as a bulky substituent. This steric hindrance can influence how a substrate approaches the metal's active site, effectively blocking certain reaction pathways and promoting others, thereby enhancing enantioselectivity. acs.org

Conformational Rigidity: An ideal chiral ligand often possesses a degree of rigidity. While some flexibility is necessary for coordination, a conformationally well-defined ligand is more likely to create a predictable and effective chiral pocket around the metal center. The five-membered cyclopentyl ring provides a degree of conformational constraint near the stereocenter.

Electronic Properties: The electronic nature of the ligand, specifically its ability to donate electron density to the metal (its donor strength), influences the reactivity of the resulting metal complex. nih.gov The ligand features two nitrogen donor atoms: a pyridine (B92270) nitrogen, which is an sp²-hybridized donor, and a primary amine nitrogen, which is an sp³-hybridized donor. This electronic asymmetry can be a crucial element in catalysis.

Modularity: Modern ligand design often emphasizes modularity, allowing for the straightforward synthesis of a library of related ligands with varied steric and electronic properties. nih.gov The synthesis of ligands like this compound allows for variation, for instance, by replacing the cyclopentyl group with other cyclic or acyclic alkyl groups to fine-tune the ligand's properties for a specific catalytic application. acs.org

Coordination Modes and Ligand Architectures

The pyridin-2-ylmethanamine (B45004) scaffold is a classic bidentate N,N-donor ligand, meaning it binds to a metal center through two nitrogen atoms. researchgate.net This coordination behavior is central to its function in forming stable metal complexes.

A ligand can coordinate to a metal through one donor atom (monodentate) or multiple donor atoms (polydentate). For this compound, bidentate coordination is overwhelmingly favored. The ligand utilizes the lone pair of electrons on the pyridine nitrogen and the lone pair on the primary amine nitrogen to bind to a single metal center. researchgate.net

While monodentate coordination through just the pyridine nitrogen is theoretically possible, it is energetically unfavorable. stackexchange.com Bidentate coordination leads to the formation of a highly stable chelate complex, a phenomenon that strongly drives the coordination equilibrium toward the bidentate mode. nih.gov

When this compound acts as a bidentate ligand, it forms a five-membered ring with the metal center. The atoms comprising this ring are the metal ion, the pyridine nitrogen, the carbon of the pyridine ring attached to the methylene (B1212753) bridge, the methylene carbon itself, and the amine nitrogen (M-N(py)-C-C-N(amine)).

This formation of a metal-containing ring, known as a chelate ring, results in a significant increase in the thermodynamic stability of the complex compared to coordination with two analogous monodentate ligands (e.g., pyridine and a simple alkylamine). libretexts.orglibretexts.org This enhanced stability is known as the chelate effect . The primary driving force for the chelate effect is a large increase in entropy. The reaction of one bidentate ligand displacing two monodentate ligands results in a net increase in the number of free molecules in the system, which is entropically favorable. libretexts.org

Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.orgyoutube.com The five-membered ring formed by pyridin-2-ylmethanamine analogues is nearly strain-free and thus highly stable. researchgate.net

Metal Complexation Studies

While specific experimental data for complexes of this compound are limited, the synthesis and characterization would follow well-established protocols for related chiral N,N-bidentate ligands. acs.orgresearchgate.net

The synthesis of metal complexes with this type of ligand is typically a straightforward substitution reaction. A general procedure involves dissolving the ligand and a suitable metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like copper(II), nickel(II), palladium(II), or ruthenium(III)) in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). jscimedcentral.com

The mixture is often stirred and may be gently heated under reflux to facilitate the displacement of the weakly coordinated solvent or counter-ion ligands by the chiral amine ligand. jscimedcentral.com Upon cooling, the desired metal-ligand complex often precipitates from the solution and can be isolated by filtration, washed, and recrystallized to obtain a pure, crystalline product. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of complexes with different numbers of ligands, such as [M(L)Cl₂] or [M(L)₂]²⁺.

The formation and structure of the metal complexes are confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming ligand coordination. Upon binding to a metal center, the electron density around the ligand's protons and carbons changes, leading to shifts in their resonance frequencies. Protons closest to the coordination sites (the pyridine ring and the CH₂-NH₂ group) experience the most significant changes. Typically, a downfield shift (to higher ppm values) is observed for the pyridine protons due to the deshielding effect of the metal ion. acs.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Coordination. This interactive table illustrates typical shifts observed for protons in a pyridin-2-ylmethanamine framework when coordinated to a diamagnetic metal center. Note: These are generalized, illustrative values and not specific experimental data for this compound.

| Proton Location | Typical Shift (Free Ligand, ppm) | Typical Shift (Coordinated, ppm) | Observed Change |

| Pyridine H-6 (ortho to N) | ~8.5 | ~8.7-9.0 | Downfield Shift |

| Pyridine H-3, H-4, H-5 | ~7.2-7.8 | ~7.4-8.0 | Downfield Shift |

| Methylene (-CH₂-) | ~3.9 | ~4.1-4.5 | Downfield Shift |

| Amine (-NH₂) | ~1.9 (broad) | ~2.5-3.5 (broad) | Downfield Shift |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about changes in the vibrational frequencies of bonds upon coordination. Key bands to monitor include the N-H stretching of the amine group (typically around 3300-3400 cm⁻¹) and the C=N stretching vibrations within the pyridine ring (around 1590-1610 cm⁻¹). Coordination to a metal generally weakens the N-H bond and alters the electron density in the pyridine ring, causing these bands to shift in frequency. solubilityofthings.comresearchgate.net The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can often be attributed to the formation of new metal-nitrogen (M-N) bonds. impactfactor.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals, UV-Vis spectroscopy is particularly informative. While the free ligand may only absorb in the UV region (due to π→π* and n→π* transitions), its metal complexes are often colored and exhibit new absorption bands in the visible region. nih.gov These new bands arise from electronic transitions involving the metal's d-orbitals (d-d transitions), and their position and intensity provide valuable information about the coordination geometry and electronic structure of the metal center. nih.gov

X-ray Crystallography of Chiral Metal Complexes

While specific single-crystal X-ray diffraction data for metal complexes of this compound are not widely available in the public domain, the structural characteristics of such complexes can be inferred from related structures containing pyridin-2-ylmethanamine moieties. Typically, this ligand would act as a bidentate N,N'-donor, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group, forming a stable five-membered chelate ring.

Based on crystallographic data of analogous complexes with bulky substituents, the following parameters for a hypothetical transition metal complex, such as with Copper(II), could be expected:

Interactive Table: Hypothetical Crystallographic Data for a [Cu(this compound)Cl₂] Complex

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁) |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 12.0 - 18.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Cu-N(pyridine) (Å) | 1.95 - 2.05 |

| Cu-N(amine) (Å) | 2.00 - 2.10 |

| N(pyridine)-Cu-N(amine) (°) | 80 - 85 (bite angle) |

| Coordination Geometry | Distorted square planar or tetrahedral |

The distortion from ideal geometries would be a direct consequence of the steric strain imposed by the bulky cyclopentyl group and the inherent strain of the five-membered chelate ring.

Electronic and Steric Effects of this compound in Metal Coordination

The coordination of this compound to a metal center is governed by a combination of electronic and steric effects originating from its constituent parts.

Electronic Effects:

The pyridine ring is a π-acceptor and a σ-donor. The nitrogen atom of the pyridine ring donates its lone pair of electrons to the metal center, forming a σ-bond. Simultaneously, the π* orbitals of the pyridine ring can accept electron density from the metal's d-orbitals, forming a π-backbond. This π-acceptor character can be influenced by substituents on the pyridine ring. In the case of this compound, the alkyl group at the 2-position is an electron-donating group, which slightly increases the electron density on the pyridine ring, enhancing its σ-donating ability.

Steric Effects:

The most significant feature of this ligand in terms of steric influence is the bulky cyclopentyl group attached to the chiral carbon. This group exerts considerable steric hindrance around the metal center. The steric bulk can be quantified using parameters like the Tolman cone angle, though a precise value for this specific ligand is not documented. The cyclopentyl group can influence several aspects of the metal complex:

Coordination Number: The steric bulk may prevent the coordination of a larger number of ligands to the metal center, favoring lower coordination numbers.

Geometry: It can cause distortions in the coordination geometry, leading to deviations from ideal octahedral, square planar, or tetrahedral arrangements.

Reactivity: The steric hindrance can create a protected pocket around the metal center, influencing the approach of substrates in catalytic reactions and potentially enhancing selectivity.

The interplay of these electronic and steric factors can be fine-tuned to modulate the properties of the resulting metal complexes. For instance, the electron-donating nature of the ligand can affect the redox potential of the metal center, while the steric bulk can control the access of reactants to the active site in a catalytic process.

Interactive Table: Summary of Electronic and Steric Effects

| Feature | Electronic Effect | Steric Effect |

| Pyridine Ring | σ-donor, π-acceptor | Moderate steric hindrance |

| Amine Group | Strong σ-donor | Contributes to the overall steric profile |

| Cyclopentyl Group | Weakly electron-donating (inductive effect) | High steric bulk, influences coordination geometry and reactivity |

| Overall Ligand | Strong σ-donor with moderate π-accepting capability | Creates a chiral and sterically hindered environment around the metal center |

Application of R Cyclopentyl Pyridin 2 Yl Methanamine in Chiral Catalysis

Organocatalytic Applications

The inherent basicity and chirality of (R)-cyclopentyl(pyridin-2-yl)methanamine suggest its potential utility as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on chiral amines to induce enantioselectivity.

Direct Asymmetric Aminocatalysis

In the realm of direct asymmetric aminocatalysis, chiral primary amines are known to react with carbonyl compounds to form transient enamines or iminium ions. These intermediates then react with various electrophiles or nucleophiles, with the chirality of the amine directing the stereochemical outcome of the reaction. While there are no specific studies detailing the use of this compound in this context, its structural similarity to other successful aminocatalysts suggests it could potentially be effective in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and α-functionalizations of aldehydes and ketones. The cyclopentyl group would provide steric bulk to influence the facial selectivity of the reactive intermediates.

Brønsted Acid/Base Catalysis in Enantioselective Reactions

The basic nitrogen atoms in this compound could also allow it to function as a Brønsted base catalyst. In this role, it could deprotonate a pronucleophile, leading to the formation of a chiral ion pair. The subsequent reaction of this ion pair would be influenced by the chiral environment provided by the protonated catalyst. Conversely, in its protonated form, it could act as a chiral Brønsted acid, activating electrophiles through hydrogen bonding. Despite this potential, specific examples of this compound being used in enantioselective Brønsted acid/base catalysis are not readily found in the current body of scientific literature.

Metal-Catalyzed Asymmetric Reactions Utilizing this compound Ligands

The pyridine (B92270) nitrogen and the primary amine nitrogen of this compound can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such chiral metal complexes are pivotal in a vast array of asymmetric transformations.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral ligands are crucial for achieving high enantioselectivity. Pyridine-based amine ligands have been successfully employed in the asymmetric hydrogenation of ketones, imines, and olefins. In principle, a complex of a transition metal (such as ruthenium, rhodium, or iridium) with this compound could catalyze such reactions. The stereochemical outcome would be dictated by the chiral pocket created by the ligand around the metal center. However, specific data, including substrate scope, enantiomeric excesses, and turnover numbers for catalysts derived from this specific ligand, are not currently available.

Enantioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The use of chiral ligands allows for the enantioselective variants of these reactions. Chiral pyridine-amine ligands have found application in reactions like the Suzuki-Miyaura, Heck, and Negishi couplings. A palladium complex of this compound could potentially be an effective catalyst for the asymmetric synthesis of biaryls or other coupled products. The cyclopentyl group would play a key role in the enantiodiscriminating step of the catalytic cycle. At present, there is a lack of published research detailing the performance of this specific ligand in enantioselective cross-coupling reactions.

Asymmetric Alkylation and Addition Reactions

Chiral ligands are also instrumental in metal-catalyzed asymmetric alkylation and addition reactions, such as the asymmetric allylic alkylation and the addition of organometallic reagents to carbonyl compounds. The coordination of this compound to metals like palladium, copper, or zinc could generate catalysts capable of inducing high enantioselectivity in these transformations. The bidentate coordination of the ligand would create a rigid chiral environment, influencing the approach of the nucleophile to the electrophile. As with the other potential applications, dedicated studies on the use of this compound in these specific asymmetric reactions have not been reported.

Ring-Opening Reactions and Cycloadditions

Catalyst Recycling and Immobilization Strategies

Consistent with the lack of primary application data, there are no publications detailing methods for the recovery and reuse of catalysts based on this compound.

Heterogenization of Chiral Catalysts

No studies have been reported on the immobilization of this compound or its metal complexes on solid supports, such as polymers, silica, or magnetic nanoparticles, to facilitate catalyst separation and recycling.

Recovery and Reusability Studies

Consequently, there are no recovery and reusability studies that would provide data on the stability, activity, and enantioselectivity of a catalyst system involving this compound over multiple reaction cycles.

Derivatization and Functionalization of R Cyclopentyl Pyridin 2 Yl Methanamine

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs of (R)-cyclopentyl(pyridin-2-yl)methanamine can be achieved through modifications at several key positions: the amine nitrogen, the pyridine (B92270) ring, and the cyclopentyl group. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

N-Functionalization: The primary amine group is a versatile site for derivatization. Standard N-alkylation or N-arylation reactions can introduce a wide range of substituents. For instance, reaction with various alkyl halides or aryl halides can yield secondary or tertiary amines. Another common approach is the formation of amides, sulfonamides, or ureas through reactions with acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. These reactions introduce new functional groups that can alter the compound's coordination properties and potential for hydrogen bonding. For example, the reaction with 2,2,2-trifluoro-N-arylacetimidoyl chlorides can lead to the formation of more complex heterocyclic structures. researchgate.net

Pyridine Ring Substitution: The pyridine ring can be functionalized to modulate the electronic properties of the ligand. Electrophilic aromatic substitution reactions can introduce substituents such as nitro or halogen groups, although the pyridine ring is generally deactivated towards such reactions. More effective methods often involve metal-catalyzed cross-coupling reactions. ijpsonline.com For instance, halogenated derivatives of the pyridine ring can be prepared and subsequently used in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups. Additionally, pyridine N-oxides can be synthesized, which facilitates the introduction of substituents at the 2- and 6-positions. organic-chemistry.org

Modification of the Cyclopentyl Group: While less common, modifications to the cyclopentyl ring can introduce significant steric bulk or additional functional groups. Functionalized cyclopentyl precursors could be used in the initial synthesis, or reactions could be performed on the existing cyclopentyl ring, although this is often more challenging due to the relative inertness of the cycloalkane.

A variety of substituted pyridine derivatives can be synthesized using multicomponent reactions, which offer an efficient way to generate molecular diversity from simple starting materials. mdpi.com These strategies can be adapted to produce a library of analogs of this compound with diverse functionalities.

Table 1: Examples of Synthetic Pathways for Novel Analogs

| Reaction Type | Reagents and Conditions | Resulting Derivative |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-alkyl-(R)-cyclopentyl(pyridin-2-yl)methanamine |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-acyl-(R)-cyclopentyl(pyridin-2-yl)methanamine |

| Pyridine Halogenation | N-Halosuccinimide, Acid catalyst | Halogenated this compound |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted this compound |

Introduction of Additional Chiral Centers

Introducing additional chiral centers into the structure of this compound can lead to diastereomeric ligands with distinct coordination geometries and catalytic properties. This can be a powerful strategy for enhancing enantioselectivity in asymmetric catalysis.

Diastereoselective Alkylation: One approach is the diastereoselective alkylation of the carbon atom adjacent to the nitrogen. By converting the primary amine to a suitable chiral auxiliary-bearing intermediate, subsequent alkylation can proceed with a high degree of facial selectivity, controlled by the existing stereocenter. The direct asymmetric alkylation of 2-alkyl pyridines using chiral lithium amides as non-covalent stereodirecting reagents has been demonstrated, suggesting a potential route for modifying the methylene (B1212753) bridge. escholarship.org

Functionalization of the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring is another viable strategy. For example, enantioselective synthesis of substituted cyclopentanes can be achieved and these can then be used as precursors. Alternatively, diastereoselective reactions on the existing cyclopentyl ring, though challenging, could be explored.

Synthesis from Chiral Precursors: A more direct method involves the use of chiral building blocks in the synthesis of the ligand itself. For instance, starting with a chiral substituted pyridine or a chiral cyclopentyl derivative would embed additional stereocenters from the outset. The synthesis of chiral pyridine-aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds is an example of building complex chiral ligands from chiral precursors. rsc.org

Table 2: Strategies for Introducing Additional Chiral Centers

| Strategy | Description | Potential Outcome |

|---|---|---|

| Diastereoselective Alkylation | Alkylation of the methylene bridge using a chiral auxiliary or catalyst. | Introduction of a second stereocenter adjacent to the nitrogen. |

| Use of Chiral Precursors | Synthesis starting from enantiopure substituted pyridines or cyclopentylamines. | Defined stereochemistry at multiple positions in the final molecule. |

| Asymmetric Cycloaddition | [4+2] or [3+2] cycloaddition reactions involving the pyridine ring or a derivative. | Creation of a new chiral cyclic system fused to the pyridine ring. |

Modification for Enhanced Catalytic Performance or Ligand Properties

The performance of this compound as a ligand in metal-catalyzed reactions can be significantly enhanced by strategic modifications that influence its steric and electronic properties.

Steric Tuning: The steric environment around the metal center is a critical factor in many catalytic transformations, particularly in asymmetric catalysis where it can dictate enantioselectivity. Increasing the steric bulk on the cyclopentyl group or on the pyridine ring can create a more defined chiral pocket around the coordinated metal ion. This can be achieved by introducing bulky substituents such as tert-butyl or phenyl groups at positions ortho to the nitrogen on the pyridine ring or on the cyclopentyl moiety.

Electronic Tuning: The electronic properties of the ligand, specifically the electron density on the nitrogen atoms, can be modulated to influence the reactivity of the metal center. Electron-donating groups (e.g., methoxy (B1213986), amino) on the pyridine ring increase the electron density on the nitrogen, making the ligand a stronger sigma-donor. This can stabilize higher oxidation states of the metal and enhance its catalytic activity in certain reactions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, which can be beneficial in other catalytic cycles.

Introduction of Hemilabile Arms: Introducing additional coordinating groups, such as ethers, thioethers, or phosphines, can create hemilabile ligands. These ligands can have one coordination site that reversibly binds and detaches from the metal center during the catalytic cycle. This dynamic behavior can open up coordination sites for substrate binding and facilitate key catalytic steps. For example, an ether-functionalized cyclopentyl group or a phosphine-substituted pyridine ring would introduce such hemilability. The synthesis of chiral pyridine-aminophosphine ligands is a well-established strategy for creating potent P,N-bidentate ligands for asymmetric hydrogenation. rsc.orgresearchgate.net

Table 3: Modifications for Enhanced Ligand Properties

| Modification | Rationale | Example |

|---|---|---|

| Increased Steric Bulk | To create a more defined chiral pocket and enhance enantioselectivity. | Introduction of a tert-butyl group at the 6-position of the pyridine ring. |

| Electronic Modification | To tune the electron-donating/accepting properties of the ligand and influence the metal center's reactivity. | Introduction of a methoxy group (electron-donating) or a trifluoromethyl group (electron-withdrawing) on the pyridine ring. |

| Introduction of a Hemilabile Group | To facilitate substrate binding and product release by reversible coordination. | Synthesis of an N-phosphinoyl derivative of the amine. |

Advanced Analytical Methodologies for Research on R Cyclopentyl Pyridin 2 Yl Methanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides definitive information regarding the molecular structure, connectivity, and spatial arrangement of atoms. For a chiral molecule like (R)-cyclopentyl(pyridin-2-yl)methanamine, these techniques are fundamental for confirming its chemical identity and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating molecular structures. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. However, for a complete structural assignment and stereochemical determination, two-dimensional (2D) NMR experiments are indispensable.

For this compound, ¹H NMR would show distinct signals for the pyridine (B92270) ring protons (typically in the δ 7.0-8.5 ppm range), the methine proton (CH-N), the cyclopentyl protons, and the amine (NH₂) protons. The ¹³C NMR spectrum would correspondingly show signals for the aromatic carbons of the pyridine ring, the chiral methine carbon, and the aliphatic carbons of the cyclopentyl ring. mdpi.com

2D techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the cyclopentyl and pyridin-2-yl moieties. For instance, a COSY spectrum would show correlations between the methine proton and the adjacent protons on the cyclopentyl ring, as well as potential long-range coupling to the ortho-proton of the pyridine ring.

The crucial determination of the (R)-stereochemistry is accomplished using Nuclear Overhauser Effect Spectroscopy (NOESY). wordpress.comyoutube.com This technique detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their through-bond connectivity. libretexts.org For a specific conformation of the (R)-enantiomer, the methine proton at the chiral center will exhibit NOE cross-peaks with specific protons on the cyclopentyl and pyridine rings that are situated on the same side of the molecule. This spatial relationship is unique to the (R) configuration and allows for its unambiguous assignment when compared to the expected correlations for the (S)-enantiomer. acdlabs.comresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Py-3 | ~7.65 (ddd) | ~136.5 | H-4, H-5 | H-4, Methine-H |

| Py-4 | ~7.15 (ddd) | ~122.0 | H-3, H-5 | H-3, H-5 |

| Py-5 | ~7.25 (d) | ~120.5 | H-4, H-6 | H-4, H-6 |

| Py-6 | ~8.50 (d) | ~149.0 | H-5 | H-5, Methine-H |

| Py-2 (Cq) | - | ~162.0 | - | - |

| Methine (CH) | ~4.10 (d) | ~65.0 | Cp-H1 | Py-H6, Cp-H2/H5 (cis) |

| Cyclopentyl (Cp-H1) | ~2.20 (m) | ~45.0 | Methine-H, Cp-H2/H5 | Cp-H2/H5, Cp-H3/H4 |

| Cyclopentyl (Cp-H2, H5) | ~1.50-1.70 (m) | ~30.0 | Cp-H1, Cp-H3/H4 | Cp-H1, Cp-H3/H4 |

| Cyclopentyl (Cp-H3, H4) | ~1.30-1.45 (m) | ~25.0 | Cp-H2/H5 | Cp-H2/H5 |

| Amine (NH₂) | ~2.0 (br s) | - | - | Methine-H |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₁H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be determined to a high degree of precision (e.g., 177.1386 Da), confirming its elemental composition. uni.lu

Tandem Mass Spectrometry (MS/MS) is employed to investigate the compound's fragmentation pathways, which provides structural confirmation. In an MS/MS experiment, the parent ion (e.g., m/z 177.1) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.

For this compound, key fragmentation pathways would likely include:

Loss of the cyclopentyl radical: Cleavage of the bond between the methine carbon and the cyclopentyl ring, leading to a stable pyridin-2-ylmethylamine fragment ion.

Alpha-cleavage: Cleavage adjacent to the amine, leading to the formation of a pyridin-2-yl cation or related fragments.

Fragmentation of the pyridine ring: A characteristic fragmentation pattern for pyridine involves the loss of HCN. nist.gov

Loss of ammonia (B1221849): Cleavage resulting in the loss of the NH₂ group.

These fragmentation pathways provide robust confirmation of the connectivity of the cyclopentyl, methine, and pyridine-2-yl components of the molecule.

Table 2: Plausible HRMS/MS Fragmentation of [M+H]⁺ Ion of this compound

| m/z (Da) | Proposed Fragment Formula | Description of Neutral Loss/Fragment Structure |

|---|---|---|

| 177.1386 | [C₁₁H₁₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 160.1124 | [C₁₁H₁₄N]⁺ | Loss of ammonia (NH₃) |

| 108.0808 | [C₆H₁₀N]⁺ | Cleavage of pyridine ring, loss of C₅H₅N |

| 93.0573 | [C₅H₅N-CH₂]⁺ | Pyridin-2-ylmethyl cation (loss of cyclopentylamine) |

| 79.0444 | [C₅H₅N-H]⁺ | Pyridinium cation |

Chiral Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric purity or enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical use. Chiral chromatography is the most widely used and reliable method for this purpose. wikipedia.org

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. Primary amines like this compound often require derivatization to improve their volatility and chromatographic behavior. wiley.com A common approach is acylation with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding amide.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin). gcms.czlcms.cz The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Table 3: Representative Chiral GC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column (CSP) | Rt-βDEXcst (permethylated beta-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal at 140°C or ramped (e.g., 100°C to 180°C at 5°C/min) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of the (R)- and (S)-TFA derivatives |

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for enantiomeric separation, applicable to a broad range of compounds without the need for derivatization. mdpi.comnih.gov The separation is achieved on a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica) are particularly effective for a wide variety of chiral compounds. chromatographyonline.com

Method development typically involves screening several CSPs (e.g., CHIRALPAK® series, LUX® series) with different mobile phase systems, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). researchgate.net The choice of mobile phase and additives (e.g., diethylamine (B46881) for basic analytes) is crucial for achieving optimal resolution between the enantiomers.

Table 4: Example Chiral HPLC Screening Conditions for Enantiomer Resolution

| Column (CSP) | Mobile Phase Mode | Typical Solvents | Additive |

|---|---|---|---|

| CHIRALPAK AD-H | Normal Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | 0.1% Diethylamine (DEA) |

| CHIRALCEL OD-H | Normal Phase | n-Hexane / Ethanol (B145695) (e.g., 85:15 v/v) | 0.1% DEA |

| LUX Cellulose-1 | Polar Organic | Acetonitrile / Methanol (B129727) (e.g., 50:50 v/v) | 0.1% DEA |

| CHIRALPAK AD-3R | Reversed Phase | Acetonitrile / 20 mM Ammonium Bicarbonate Buffer (pH 9) | None |

Polarimetry is a classical analytical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property, known as optical activity, is a fundamental characteristic of enantiomers. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise (-) direction (levorotatory). The (R/S) designation does not correlate directly with the direction of rotation; this must be determined experimentally. nih.gov

The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. For this compound, measuring the specific rotation provides a critical quality attribute that confirms its enantiomeric identity. A non-zero value indicates the presence of an enantiomerically enriched sample, while a value of zero would suggest a racemic mixture. The experimentally determined sign of rotation (+ or -) is a key identifier for the (R)-enantiomer. mdpi.com

Table 5: Principles of Polarimetry Measurement

| Parameter | Description |

|---|---|

| Principle | Measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. |

| Instrumentation | Polarimeter |

| Key Measurement | Observed rotation (α) |

| Standardized Value | Specific Rotation [α]Tλ = (100 * α) / (l * c) |

| Significance | Confirms the presence of a single enantiomer and its identity. The sign (+ or -) is a specific physical property of the (R)-enantiomer. |

Compound Index

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new and improved methods for synthesizing chiral amines like (R)-cyclopentyl(pyridin-2-yl)methanamine is a cornerstone of future research. While established routes exist, the focus is shifting towards more atom-economical, environmentally benign, and modular approaches.

One promising avenue is the continued development of one-pot multicomponent reactions (MCRs). nih.govresearchgate.net MCRs offer a significant advantage by combining multiple synthetic steps into a single operation, which reduces waste, saves time, and often allows for the rapid generation of molecular diversity. researchgate.netacsgcipr.org Future work could focus on designing novel MCRs that assemble the cyclopentyl and pyridinyl fragments onto a central aminomethane core from simple, readily available starting materials. Such strategies could employ metal-free catalysis or utilize sustainable catalysts to further enhance their green credentials. nih.gov

Another area of exploration involves chemoenzymatic and biocatalytic routes. The use of enzymes, such as amine dehydrogenases, can offer unparalleled stereoselectivity in the synthesis of chiral amines. researchgate.net Research into engineering robust enzymes that can accept bulky substrates like the cyclopentyl and pyridinyl groups could lead to highly efficient and sustainable pathways for producing this compound and related structures.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, diversity, reduced waste, atom economy. nih.govresearchgate.net | Design of novel metal-free or green-catalyzed MCRs for pyridine (B92270) derivatives. nih.gov |

| Biocatalysis/Chemoenzymatic | High stereoselectivity, mild reaction conditions, environmentally benign. researchgate.net | Engineering enzymes (e.g., amine dehydrogenases) for broader substrate scope. |

| Asymmetric Hydrogenation | Direct route to chiral amines from prochiral imines. | Development of more active and selective catalysts for challenging substrates. |

Development of More Efficient and Sustainable Catalytic Systems

Once synthesized, ligands based on this compound are employed in catalytic systems. A major thrust of future research is to make these systems more efficient and sustainable. This involves increasing catalyst turnover numbers (TONs) and turnover frequencies (TOFs), enabling catalysis at very low loadings (ppm levels), and utilizing environmentally friendly reaction media. researchgate.net

The design of "pincer" complexes, where the ligand coordinates to a metal center in a tridentate fashion, offers enhanced stability and catalytic activity. rsc.org Future work could involve modifying the this compound scaffold to incorporate a third coordinating group, transforming it into a pincer ligand. Such complexes have shown remarkable activity in sustainable reactions like dehydrogenations and CO2 reduction. rsc.org

Furthermore, developing catalysts that are active in green solvents, particularly water, is a high priority. rsc.org This not only reduces reliance on volatile organic compounds but can also lead to unique reactivity and selectivity. Research will likely focus on synthesizing water-soluble derivatives of the core ligand and applying them in aqueous-phase catalysis.

Investigation of New Ligand Architectures Based on the Core Scaffold

The this compound structure serves as a "core scaffold" that can be systematically modified to tune its steric and electronic properties. Investigating new ligand architectures is crucial for expanding the scope of its applications and improving performance in known reactions. researchgate.netnih.gov

Key areas for modification include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring can modulate the ligand's σ-donor and π-acceptor properties. nih.gov This electronic tuning can have a profound impact on the reactivity and selectivity of the corresponding metal complex. nih.gov

Modification of the Cyclopentyl Group: Altering the size and nature of the cycloalkyl group (e.g., changing to cyclobutyl, cyclohexyl, or introducing substituents) can fine-tune the steric environment around the metal center, which is critical for achieving high enantioselectivity.

Creation of Bidentate and Tridentate Ligands: The core scaffold can be elaborated into more complex structures. For instance, linking two pyridin-2-ylmethanamine (B45004) units can create N,N'-bidentate ligands that have shown high activity in various catalytic reactions. researchgate.netresearchgate.net

The pyridine nucleus is a versatile building block found in a vast number of therapeutic agents and functional materials, highlighting the potential for discovering novel applications by modifying this scaffold. nih.govnih.govresearchgate.net

| Modification Strategy | Targeted Property | Potential Application |

| Pyridine Ring Substitution | Electronic Properties (σ-donor/π-acceptor) nih.gov | Optimizing catalyst activity and redox potential. |

| Cycloalkyl Group Variation | Steric Hindrance | Enhancing enantioselectivity in asymmetric catalysis. |

| Dimerization/Oligomerization | Chelation (Bidentate, Tridentate) researchgate.net | Creating highly stable and active catalysts. |

Advanced Computational Methodologies for Prediction and Design

In recent years, computational chemistry has become an indispensable tool in catalyst development. Advanced methodologies like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, transition state geometries, and the electronic structure of catalysts. utmb.edursc.org

For ligands based on the this compound scaffold, future research will increasingly rely on computational modeling to:

Predict Ligand Performance: In silico screening of virtual libraries of modified ligands can identify promising candidates for synthesis, saving significant time and resources. rsc.org

Elucidate Reaction Mechanisms: Understanding the precise mechanism of a catalytic cycle allows for the rational design of improved catalysts. Computational studies can map out energy profiles and identify rate-determining steps.

Design Novel Ligands: By understanding the structure-activity relationship, researchers can use computational tools to design entirely new ligand architectures with desired properties from the ground up. utmb.edu

The synergy between experimental synthesis and computational prediction will be crucial for accelerating the discovery of next-generation catalysts.

Integration into Multicomponent Reactions and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single pot without isolating intermediates. mdpi.com These reactions are highly efficient and can be used to rapidly construct complex molecular architectures from simple precursors. princeton.edupitt.edu

A significant future direction is the integration of chiral catalysts derived from this compound into these complex reaction networks. The goal is to develop organocascade catalysis systems where the chiral amine catalyst initiates a sequence of reactions, controlling the stereochemistry at each step. princeton.edunih.gov

This approach could enable the asymmetric synthesis of polycyclic structures with multiple stereogenic centers in a single operation. mdpi.com Furthermore, the use of pyridinyl ligands in multicomponent systems for the synthesis of N-heterocycles from simple alcohols and ammonia (B1221849) represents a powerful and economically advantageous strategy. rsc.org The development of such processes is a key goal in modern organic synthesis, aiming to mimic the efficiency of biosynthetic pathways. pitt.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-cyclopentyl(pyridin-2-yl)methanamine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyridine and cyclopentylmethanamine under basic conditions (e.g., NaOH) at elevated temperatures (70–90°C). Chiral resolution techniques, such as chiral chromatography or enzymatic kinetic resolution, are critical for isolating the (R)-enantiomer. Purification via recrystallization or flash chromatography ensures high chemical purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use 1H/13C NMR to verify connectivity (e.g., pyridine protons at δ 8.3–8.5 ppm, cyclopentyl protons at δ 1.5–2.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C11H16N2, calc. 176.13 g/mol). Enantiomeric purity is assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?